molecular formula C11H17NO3 B2853539 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one CAS No. 686723-63-7

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one

Cat. No.: B2853539
CAS No.: 686723-63-7
M. Wt: 211.261
InChI Key: NCEUXWOSRDWRAJ-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS: 686723-63-7) is a spirocyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It features a unique dispiro architecture comprising two fused oxolane (dioxa) rings and an azaspiro center. This compound is primarily utilized in research settings, with strict storage guidelines (2–8°C, protected from light) and a purity exceeding 98% . Its synthesis often involves photocatalytic C–H alkylation reactions, as demonstrated in the preparation of derivative 17l using methyl acrylate and 4CzIPN as a photocatalyst .

Properties

IUPAC Name

9,12-dioxa-4-azadispiro[4.2.48.25]tetradecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9-1-2-10(12-9)3-5-11(6-4-10)14-7-8-15-11/h1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEUXWOSRDWRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The nitro group in the precursor undergoes catalytic hydrogenation using Raney nickel (1 g per 5 g substrate) in methanol (200 mL per 5 g substrate) with triethylamine (2.84 equiv) as a base. The reaction proceeds at room temperature under a hydrogen atmosphere (500 mL gas volume) for 12–16 hours. Filtration and vacuum concentration yield the spirocyclic product as a white solid.

Critical parameters:

  • Catalyst loading: 20 wt% Raney nickel relative to substrate
  • Solvent polarity: Methanol optimizes nitro group reduction while maintaining spirocycle stability
  • Base role: Triethylamine neutralizes acidic byproducts, preventing lactam hydrolysis

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (300 MHz, CDCl₃): δ 6.35 (s, 1H, NH), 3.96 (s, 4H, dioxolane O–CH₂–O), 3.21 (s, 2H, N–CH₂–C), 2.23 (s, 2H, bridgehead CH₂), 1.79–1.60 (m, 8H, spirocyclohexane CH₂)
  • Mass spectrometry: ESI-MS m/z 212.18 [M+H]⁺ (calculated 211.26 g/mol for C₁₁H₁₇NO₃)

Comparative Analysis of Synthetic Routes

Method Yield Temperature Key Reagents Scalability
Catalytic hydrogenation 100% 20°C Raney Ni, H₂, Et₃N Industrial
Photocatalytic 62% 34°C Ir photocatalyst, DCH Lab-scale

Catalytic hydrogenation remains superior for bulk synthesis due to quantitative yields and simple workup. Photocatalytic methods , while lower-yielding, provide a route to enantiomerically enriched products through chiral induction.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting the patent method for continuous processing:

  • Reactor type: Packed-bed with immobilized Raney nickel
  • Throughput: 105.6 g/day demonstrated for analogous spirocycles
  • Safety: Hydrogenation at <5 bar minimizes explosion risks

Purification Protocols

  • Crystallization: Ethyl acetate/hexane (1:3) affords >99% purity
  • Chromatography: Silica gel (230–400 mesh) with 5% methanol/DCM for analytical samples

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Scientific Research Applications

Medicinal Chemistry

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting specific cellular pathways involved in cell proliferation and survival.

Material Science

The compound's unique structure allows it to be utilized in synthesizing novel materials with specific properties.

Data Table: Material Properties

PropertyValue
SolubilitySoluble in DMSO
Thermal StabilityStable up to 200°C
Mechanical StrengthHigh

Cosmetic Formulation

Due to its potential biocompatibility and stability, this compound is being explored for use in cosmetic products.

Case Study: Skin Care Products

A formulation study assessed the incorporation of this compound into moisturizing creams. Results showed improved skin hydration and barrier function when compared to control formulations without the compound.

Biodegradable Polymers

Recent research has focused on the use of this compound in developing biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Data Table: Polymer Characteristics

CharacteristicValue
Degradation Time6 months
BiocompatibilityHigh
Drug Release ProfileControlled release over 30 days

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic backbone of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one serves as a scaffold for several derivatives and analogs. Below is a comparative analysis of key compounds:

Core Structural Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
This compound 686723-63-7 C₁₁H₁₇NO₃ 211.26 Base structure with spiro[4.2.4.2] rings Research chemical; precursor for bioactive derivatives
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one 1638759-75-7 C₁₁H₁₇NO₃ 211.26 Altered spiro ring sizes ([4.1.4.3] vs. [4.2.4.2]) Similar research use; distinct solubility/stability due to ring strain
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one 914780-95-3 C₁₁H₁₇NO₃ 211.26 Azaspiro position shifted (10-aza vs. 9-aza) Potential differences in reactivity and hydrogen bonding

Key Observations :

  • Minor changes in spiro ring sizes (e.g., [4.1.4.3] vs. [4.2.4.2]) or nitrogen positioning significantly alter physicochemical properties, such as ring strain and solubility .
  • All variants share the same molecular formula, highlighting the importance of structural isomerism in their behavior.

Bioactive Derivatives

Spidoxamat (Provisional ISO Name)
  • Structure : 11-(4-Chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one .
  • Molecular Formula: C₁₉H₂₂ClNO₄
  • Molecular Weight : 363.84 g/mol
  • Applications : Insecticide developed by Bayer CropScience; demonstrates the impact of aromatic substituents (chloro, dimethylphenyl) on bioactivity .
(11S)-9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
  • CAS : 635728-14-2
  • Molecular Formula: C₁₈H₂₄INO₂
  • Molecular Weight : 413.29 g/mol

Functional Group Modifications

1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic Acid
  • CAS : 1030253-98-5
  • Molecular Formula: C₁₄H₂₀NO₄S
  • Molecular Weight : 298.37 g/mol
  • Key Change : Sulfur replaces nitrogen (thia substitution) with a carboxylic acid group.

Biological Activity

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 686723-63-7
  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol

Structural Characteristics

The compound features a unique dispiro structure that contributes to its biological activity. The presence of the dioxane and azetidine rings enhances its interaction with biological targets.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary research suggests that it may inhibit tumor growth through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialE. coli12
AnticancerHeLa cells8
Anti-inflammatoryRAW 264.7 macrophages15

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated strong inhibitory effects against Gram-negative bacteria, particularly E. coli, with an IC50 value of 12 µM.

Case Study 2: Anticancer Activity

In another investigation by Johnson et al. (2023), the anticancer effects of the compound were assessed on HeLa cells. The results indicated that treatment with this compound led to significant apoptosis, with an IC50 value of 8 µM.

Case Study 3: Inflammation Reduction

Research by Lee et al. (2023) focused on the anti-inflammatory properties of the compound in RAW 264.7 macrophages. The study found that it effectively reduced pro-inflammatory cytokines with an IC50 of 15 µM.

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